

Application Notes and Protocols: (R)-DM-Segphos in the Synthesis of Pharmaceutical Intermediates

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Compound of Interest

Compound Name: (R)-DM-Segphos

Cat. No.: B1354087

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Introduction

(R)-DM-Segphos is a chiral phosphine ligand utilized in asymmetric catalysis to produce enantiomerically pure compounds, which are crucial as intermediates in the synthesis of pharmaceuticals. A derivative of the Segphos ligand, **(R)-DM-Segphos**, features 3,5-dimethylphenyl groups on its phosphorus atoms, a modification known to enhance enantioselectivity in certain reactions. This ligand is particularly effective in the ruthenium-catalyzed asymmetric hydrogenation of ketones and the reductive amination of β -keto esters. These reactions are pivotal in creating chiral alcohols and amines, which are common structural motifs in active pharmaceutical ingredients (APIs). A notable application of **(R)-DM-Segphos** is in the synthesis of the chiral alcohol intermediate for Aprepitant, a Neurokinin-1 (NK1) receptor antagonist.

Application Example: Synthesis of a Key Intermediate for Aprepitant

Aprepitant is a selective NK1 receptor antagonist used to prevent chemotherapy-induced and postoperative nausea and vomiting. The synthesis of Aprepitant relies on a key chiral intermediate, (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethanol. This chiral alcohol is synthesized via the asymmetric hydrogenation of the corresponding prochiral ketone, 3,5-bis(trifluoromethyl)acetophenone. The use of a Ruthenium catalyst complexed with **(R)-DM-Segphos** is a highly effective method for this transformation, yielding the desired (R)-enantiomer with high enantiomeric excess.

Quantitative Data Summary

The following table summarizes typical results for the asymmetric hydrogenation of 3,5-bis(trifluoromethyl)acetophenone using a Ru-(R)-DM-Segphos catalyst system.

Substrate	Catalyst System	Product	Yield (%)	Enantiomeric Excess (ee, %)
3,5-bis(trifluoromethyl)acetophenone	RuCl ₂ [(R)-DM-Segphos][(R,R)-DPEN]	(R)-1-(3,5-bis(trifluoromethyl)phenyl)ethanol	>95	>99

Experimental Protocols

Preparation of the RuCl₂[(R)-DM-Segphos][(R,R)-DPEN] Catalyst

Materials:

- **(R)-DM-Segphos**
- [RuCl₂(p-cymene)]₂
- (R,R)-DPEN (1,2-diphenylethylenediamine)
- Toluene, degassed
- Nitrogen or Argon atmosphere

Procedure:

- In a glovebox, a mixture of [RuCl₂(p-cymene)]₂ (1 equivalent) and **(R)-DM-Segphos** (2.2 equivalents) in toluene is stirred at 80°C for 5-7 hours.
- The reaction mixture is then cooled to room temperature, and (R,R)-DPEN (2.2 equivalents) is added.
- The mixture is stirred for an additional hour at room temperature to yield the active catalyst solution.

Asymmetric Hydrogenation of 3,5-bis(trifluoromethyl)acetophenone

Materials:

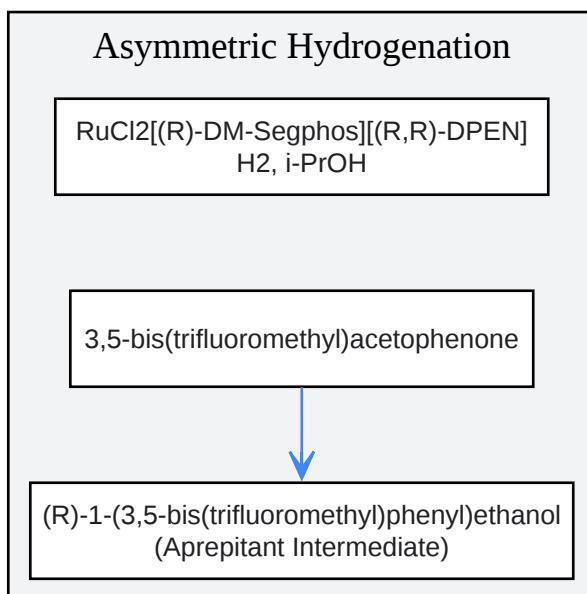
- 3,5-bis(trifluoromethyl)acetophenone
- $\text{RuCl}_2[(\text{R})\text{-DM-Segphos}][(\text{R},\text{R})\text{-DPEN}]$ catalyst solution
- Isopropanol (hydrogen source)
- Potassium tert-butoxide
- Methanol
- Hydrogen gas (H_2)
- Autoclave or high-pressure reactor

Procedure:

- A high-pressure reactor is charged with 3,5-bis(trifluoromethyl)acetophenone (1 equivalent) and a solution of potassium tert-butoxide in isopropanol.
- The prepared $\text{RuCl}_2[(\text{R})\text{-DM-Segphos}][(\text{R},\text{R})\text{-DPEN}]$ catalyst (0.001-0.01 mol%) in methanol is added to the reactor under an inert atmosphere.
- The reactor is sealed, purged with hydrogen gas, and then pressurized to 10-50 atm of H_2 .
- The reaction mixture is stirred at a controlled temperature (e.g., 50°C) until the reaction is complete (monitored by GC or TLC).
- Upon completion, the reactor is cooled to room temperature and the pressure is carefully released.
- The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or distillation to afford (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethanol.

Visualizations

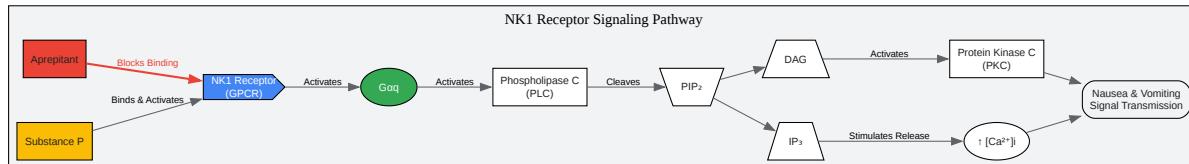
Reaction Scheme for the Synthesis of the Aprepitant Intermediate

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Caption: Asymmetric hydrogenation of a prochiral ketone to a chiral alcohol.

Mechanism of Action of Aprepitant and the NK1 Receptor Signaling Pathway

Aprepitant functions by blocking the binding of Substance P to the Neurokinin-1 (NK1) receptor, which is a G-protein coupled receptor (GPCR).^[1] The binding of Substance P to the NK1 receptor activates G_q protein, which in turn activates phospholipase C (PLC).^[1] PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), and DAG activates protein kinase C (PKC).^[1] This signaling cascade is implicated in the transmission of signals that lead to nausea and vomiting.^[2] By competitively inhibiting the binding of Substance P, Aprepitant attenuates this signaling pathway.^[2]

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